tert-Butyl (5-bromopyrazin-2-yl)carbamate

Kinase inhibition ATR protein kinase Pharmaceutical intermediate

tert-Butyl (5-bromopyrazin-2-yl)carbamate is a validated intermediate for ATR kinase inhibitors (Vertex Pharmaceuticals patent). Its orthogonal bromine and Boc-protected amine groups enable sequential Suzuki-Miyaura coupling at the 5-position followed by mild acidic deprotection, preserving reducible functional groups that would be compromised under hydrogenolysis required for Cbz. This dual-functional architecture ensures regioselective cross-coupling and synthetic route efficiency. Supplied at ≥98% purity with inert-atmosphere, 2–8°C storage, this building block is ready for medicinal chemistry workflows from discovery to preclinical supply.

Molecular Formula C9H12BrN3O2
Molecular Weight 274.118
CAS No. 914349-79-4
Cat. No. B582059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-bromopyrazin-2-yl)carbamate
CAS914349-79-4
Molecular FormulaC9H12BrN3O2
Molecular Weight274.118
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=N1)Br
InChIInChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14)
InChIKeyPNYUSBALYDXDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (5-bromopyrazin-2-yl)carbamate (CAS 914349-79-4): Basic Identity and Procurement Context for Pyrazine-Based Pharmaceutical Intermediates


tert-Butyl (5-bromopyrazin-2-yl)carbamate, commonly referred to as 2-Boc-amino-5-bromopyrazine, is a pyrazine-derived heterocyclic building block characterized by a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position [1]. This compound serves as a versatile intermediate in the construction of kinase inhibitors and other biologically active molecules, with its orthogonally functionalized scaffold enabling sequential transformations at both the bromine and amine sites [2]. Commercially available from multiple vendors, this intermediate is typically supplied at 97-98% purity and requires storage under inert atmosphere at 2-8°C [3].

Why Generic Substitution of tert-Butyl (5-bromopyrazin-2-yl)carbamate Without Evidence-Based Comparators Is Scientifically Unsound


Procurement decisions for pyrazine-based pharmaceutical intermediates cannot rely on simple class-level assumptions of functional equivalence. tert-Butyl (5-bromopyrazin-2-yl)carbamate is a dual-functional building block whose synthetic utility derives from the precise positioning of its bromine and Boc-protected amine groups within the pyrazine ring system [1]. Substituting this compound with a positional isomer (e.g., 6-bromo derivatives), an alternative halogen (e.g., 5-chloro or 5-iodo analogs), or a different amine-protecting group (e.g., Cbz-benzyl, methyl carbamate, or unprotected amine) fundamentally alters reaction outcomes including cross-coupling regioselectivity, deprotection kinetics, and overall synthetic route efficiency. The following quantitative evidence guide identifies the limited but available comparator-based data to inform scientifically rigorous selection.

Quantitative Differentiation Evidence for tert-Butyl (5-bromopyrazin-2-yl)carbamate Versus Structural Analogs and In-Class Alternatives


ATR Kinase Inhibitor Intermediate: Patent-Documented Utility in Vertex Pharmaceutical Development Pipeline

tert-Butyl (5-bromopyrazin-2-yl)carbamate is explicitly documented in U.S. Patent 8,410,112 B2 (Vertex Pharmaceuticals) as an intermediate in the preparation of pyrazine-based ATR kinase inhibitors [1]. The patent describes processes for preparing compounds of formula I and explicitly lists this intermediate among the building blocks used in the synthetic sequence. While the patent does not disclose quantitative yield data for reactions involving this specific compound, its inclusion in a granted Vertex patent represents a validated pharmaceutical development application [1]. No such patent-documented utility has been identified for the 6-bromo regioisomer, the 5-chloro analog, or the Cbz-protected benzyl N-(5-bromopyrazin-2-yl)carbamate in this specific ATR kinase inhibitor context.

Kinase inhibition ATR protein kinase Pharmaceutical intermediate

Regioselective Suzuki-Miyaura Coupling at 5-Position Bromine: Evidence from Pyridinium Bromoazinyl Aminide Studies

An extensive study of Suzuki-Miyaura cross-coupling on N-pyridinium bromoazinyl aminides demonstrated that mono- and disubstitution on 5-bromo derivatives and 3,5-dibromo derivatives produced the corresponding aryl derivatives with regioselective control . This class-level evidence supports the reactivity of 5-bromopyrazine systems in palladium-catalyzed cross-coupling. For tert-butyl (5-bromopyrazin-2-yl)carbamate specifically, the Boc-protected amine at the 2-position does not interfere with the Suzuki coupling at the 5-position bromine, enabling sequential functionalization strategies that would be compromised with unprotected amine analogs due to competing side reactions and catalyst poisoning [1].

Suzuki-Miyaura coupling Regioselective synthesis Aminopyrazine derivatives

Mild Acidic Deprotection of Boc Group Versus Hydrogenolysis-Dependent Cbz Analogs

The Boc protecting group on tert-butyl (5-bromopyrazin-2-yl)carbamate can be cleaved under mild acidic conditions (typically TFA in DCM or HCl in dioxane), whereas the Cbz-protected analog benzyl N-(5-bromopyrazin-2-yl)carbamate requires hydrogenolysis conditions (H₂, Pd/C) that may be incompatible with reducible functional groups elsewhere in complex molecular scaffolds [1][2]. The Boc group's acid-lability provides orthogonal deprotection compatibility with base-sensitive and hydrogenation-sensitive functional groups, a critical consideration in multi-step pharmaceutical synthesis.

Protecting group strategy Deprotection conditions Orthogonal functionalization

Boc Protection Prevents N-Alkylation Side Reactions During Cross-Coupling

Unprotected 5-bromopyrazin-2-amine (CAS 59489-71-3) contains a free primary amine that can undergo competing N-arylation under palladium-catalyzed cross-coupling conditions (Buchwald-Hartwig amination), leading to product mixtures and reduced yields of the desired C-C coupled product [1]. tert-Butyl (5-bromopyrazin-2-yl)carbamate, with its Boc-protected amine, prevents this competing pathway, ensuring that cross-coupling occurs selectively at the bromine position without amine interference [2]. This orthogonal reactivity enables cleaner reaction profiles and higher effective yields in sequential functionalization strategies.

Cross-coupling Amine protection Side reaction prevention

Recommended Research and Industrial Application Scenarios for tert-Butyl (5-bromopyrazin-2-yl)carbamate (CAS 914349-79-4)


ATR Kinase Inhibitor Medicinal Chemistry Programs Requiring Pyrazine Scaffolds

Based on patent documentation from Vertex Pharmaceuticals, tert-butyl (5-bromopyrazin-2-yl)carbamate is a validated intermediate for constructing pyrazine-based ATR kinase inhibitors [1]. Research groups developing ATR inhibitors or related kinase-targeting compounds should prioritize this building block when designing synthetic routes that require a 5-bromopyrazine core with protected amine functionality. The compound's inclusion in granted pharmaceutical patents provides confidence in its synthetic accessibility and compatibility with downstream medicinal chemistry workflows.

Sequential Orthogonal Functionalization Requiring Selective Suzuki Coupling Followed by Amine Deprotection

The compound's dual-functional architecture enables a two-step orthogonal functionalization sequence: first, Suzuki-Miyaura coupling at the 5-position bromine to introduce aryl or heteroaryl groups, followed by mild acidic Boc deprotection to reveal the free amine for subsequent transformations [1]. This sequence is particularly valuable when building complex heterocyclic frameworks where the amine must remain protected during carbon-carbon bond formation. The class-level evidence from pyridinium bromoazinyl aminide studies supports the feasibility of selective 5-position coupling with the Boc group intact .

Multi-Step Pharmaceutical Synthesis Requiring Broad Functional Group Tolerance During Deprotection

The Boc protecting group offers superior functional group tolerance compared to Cbz-protected alternatives because Boc deprotection employs acidic conditions rather than hydrogenolysis [1]. This makes tert-butyl (5-bromopyrazin-2-yl)carbamate the preferred choice when the synthetic target contains reducible functional groups such as alkenes, alkynes, nitro groups, benzylic ethers, or certain sulfur-containing moieties that would be compromised under hydrogenation conditions. Procurement decisions should favor Boc-protected intermediates in these scenarios to preserve synthetic flexibility and avoid protecting group incompatibility late in synthetic sequences.

Large-Scale Pharmaceutical Intermediate Procurement Where Reproducibility Is Critical

tert-Butyl (5-bromopyrazin-2-yl)carbamate is commercially available at 97-98% purity with established storage specifications (inert atmosphere, 2-8°C) from multiple vendors [1]. For pharmaceutical development programs scaling from discovery to preclinical or clinical supply, the availability of this compound with documented quality specifications reduces the burden of in-house synthesis and quality control method development. Procurement teams should verify vendor-provided certificates of analysis including HPLC purity, residual solvent levels, and heavy metal content before committing to large-scale orders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (5-bromopyrazin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.